
4-(4-Methoxyphenyl)piperazine-1-carboxamide
Übersicht
Beschreibung
“4-(4-Methoxyphenyl)piperazine-1-carboxamide” is an organic compound with the molecular formula C12H17N3O2 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of piperazine derivatives, including “this compound”, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H17N3O2/c1-17-11-4-2-10(3-5-11)14-6-8-15(9-7-14)12(13)16/h2-5H,6-9H2,1H3,(H2,13,16) . The molecular weight is 235.29 .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 235.29 .Wissenschaftliche Forschungsanwendungen
PET Radioligands for Imaging Dopamine D3 Receptors
4-(4-Methoxyphenyl)piperazine-1-carboxamide derivatives have been synthesized as potential PET radioligands for imaging dopamine D3 receptors. These derivatives, including [(11)C]BP897, showed high radiochemical yields and specific activity, suggesting their usefulness in PET imaging for studying dopamine-related disorders (Gao, Wang, Hutchins, & Zheng, 2008).
Development of Serotonin Antagonists
These compounds have been investigated for their potential as serotonin antagonists. Studies have shown that modifications to the this compound structure can lead to improved selectivity and affinity for serotonin receptors, suggesting their application in mood disorders and other neurological conditions (Raghupathi, Rydelek-Fitzgerald, Teitler, & Glennon, 1991).
Synthesis of Novel Analgesic and Anti-Inflammatory Agents
Derivatives of this compound have been synthesized and evaluated for their analgesic and anti-inflammatory properties. These compounds have shown significant COX-2 inhibitory activity, suggesting their potential as novel treatments for pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
TRPV1 Antagonist for Chronic Pain
Research on N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide, a compound related to this compound, shows potential as a TRPV1 antagonist for treating chronic pain, albeit with a need for improved pharmacological profiles (Nie et al., 2020).
Wirkmechanismus
Target of Action
A related compound has been shown to have strong inhibitory effects on the parp-1 enzyme
Mode of Action
If it does indeed target the PARP-1 enzyme like its related compound, it may inhibit the enzyme’s activity, leading to changes in cellular processes .
Biochemical Pathways
If it acts on the PARP-1 enzyme, it could potentially influence DNA repair and genomic stability .
Result of Action
If it inhibits the PARP-1 enzyme, it could potentially affect DNA repair processes and genomic stability .
Action Environment
It is noted that the compound should be stored in a dry, room temperature environment .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
4-(4-Methoxyphenyl)piperazine-1-carboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to inhibit the activity of certain enzymes, such as poly(ADP-ribose) polymerase-1 (PARP-1), with an inhibitory concentration (IC50) of 0.023 M . This inhibition can lead to alterations in DNA repair mechanisms and apoptosis in cells. Additionally, this compound interacts with proteins involved in cell signaling pathways, potentially affecting cellular responses to external stimuli.
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been extensively studied. In cancer cells, such as glioblastoma (U87) and cervix cancer (HeLa) cells, this compound has demonstrated cytotoxic effects, inducing apoptosis through the intrinsic mitochondrial signaling pathway . It upregulates apoptotic marker proteins, including cleaved caspase-3, cytochrome c, and Bax, leading to DNA fragmentation and nuclear condensation. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to and inhibits the activity of PARP-1, an enzyme involved in DNA repair . This inhibition leads to the accumulation of DNA damage and the activation of apoptotic pathways. Additionally, this compound interacts with other biomolecules, such as proteins involved in cell signaling, resulting in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under sealed, dry conditions at room temperature
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s interactions with cytochrome P450 enzymes, such as CYP1A2, CYP2C19, and CYP3A4, can affect its metabolic flux and metabolite levels . These interactions may also impact the compound’s bioavailability and pharmacokinetics, influencing its therapeutic efficacy and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound’s high gastrointestinal absorption and low blood-brain barrier permeability suggest that it is primarily distributed in peripheral tissues . Additionally, its interactions with transporters and binding proteins can affect its localization and accumulation within specific cellular compartments.
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-17-11-4-2-10(3-5-11)14-6-8-15(9-7-14)12(13)16/h2-5H,6-9H2,1H3,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCCVVIZOOFKJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357354 | |
| Record name | 1-Piperazinecarboxamide, 4-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89026-59-5 | |
| Record name | 1-Piperazinecarboxamide, 4-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B184046.png)
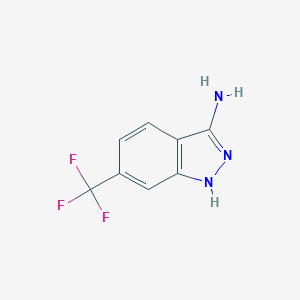
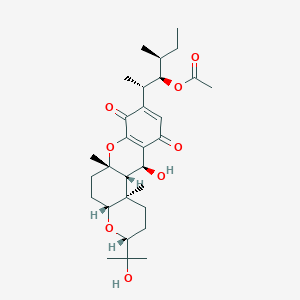
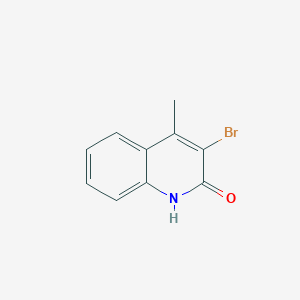
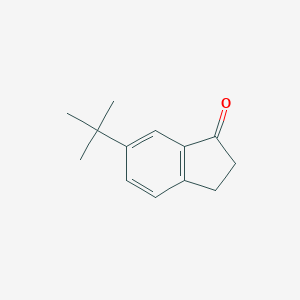
![4-(1H-naphtho[2,3-d][1,2,3]triazol-1-ylmethyl)benzoic acid](/img/structure/B184053.png)

![8,9-dimethyl-11H-indolo[3,2-c]quinoline](/img/structure/B184056.png)
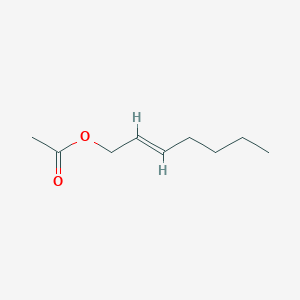
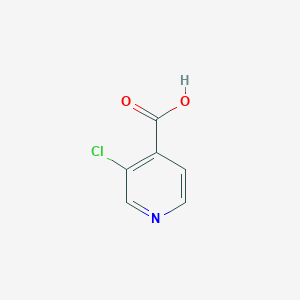
![6,8,9-trimethyl-11H-indolo[3,2-c]quinoline](/img/structure/B184059.png)

![6-Bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B184065.png)

